

ZD 7155 stock solution preparation and storage

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Compound of Interest

Compound Name: ZD 7155

Cat. No.: B15569243

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Application Notes and Protocols: ZD 7155

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 7155 hydrochloride is a potent and selective non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.^{[1][2][3]} It effectively blocks the binding of angiotensin II, a key peptide hormone in the renin-angiotensin system (RAS), to the AT1 receptor.^[4] This antagonism inhibits downstream signaling pathways responsible for vasoconstriction, aldosterone secretion, and cellular proliferation, making **ZD 7155** a valuable tool for research in cardiovascular diseases such as hypertension, as well as in studies of diabetic nephropathy and congestive heart failure.^{[4][5]} In experimental models, **ZD 7155** has been shown to be more potent and have a longer duration of action than losartan, another AT1 receptor antagonist.^{[1][2]}

Chemical Properties

Property	Value	Reference
Molecular Formula	C ₂₆ H ₂₆ N ₆ O·HCl	[1][2]
Molecular Weight	474.99 g/mol	[1]
CAS Number	146709-78-6	[1][2]
Appearance	White to yellow solid	[6]
Purity	≥98%	[1][2]

Solubility

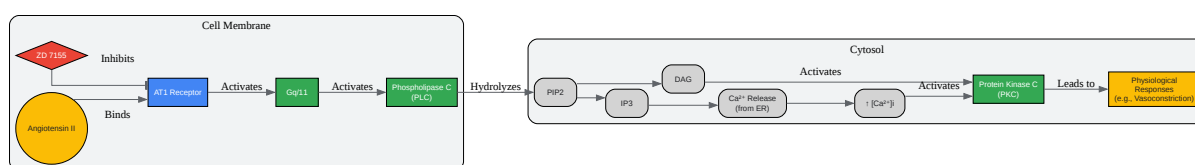
Proper dissolution is critical for the accurate and effective use of **ZD 7155** in experimental settings. The following table summarizes its solubility in common laboratory solvents. Note that the use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[6] For aqueous solutions, gentle warming and sonication may be necessary to achieve complete dissolution.[1][6]

Solvent	Solubility	Concentration (Molar)	Notes
DMSO	250 mg/mL	526.33 mM	Ultrasonic treatment may be required.[6]
Water	4.17 mg/mL	8.78 mM	Ultrasonic treatment and warming to 60°C may be necessary.[6]
Water	up to 10 mM	~4.75 mg/mL	Gentle warming may be required.[1]

Signaling Pathway of ZD 7155 Action

ZD 7155 exerts its effects by blocking the AT1 receptor, a G protein-coupled receptor (GPCR). The binding of angiotensin II to the AT1 receptor typically activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers

the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. Both calcium and DAG activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to physiological responses such as vasoconstriction and cell growth. **ZD 7155** competitively inhibits the initial binding of angiotensin II, thus blocking this entire signaling cascade.



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Caption: ZD 7155 inhibits the Angiotensin II AT1 receptor signaling pathway.

Experimental Protocols

Stock Solution Preparation and Storage

The following protocol outlines the steps for preparing a high-concentration stock solution of **ZD 7155**, which can then be diluted to working concentrations for various assays.

Materials:

- **ZD 7155** hydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes

- Vortex mixer
- Sonicator (optional)

Protocol:

- Pre-warm **ZD 7155**: Allow the vial of **ZD 7155** hydrochloride powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- Calculate Required Mass: Determine the mass of **ZD 7155** powder needed to achieve the desired stock concentration (e.g., 10 mM). Use the following formula: $\text{Mass (mg)} = \text{Desired Concentration (mM)} * \text{Volume (mL)} * \text{Molecular Weight (g/mol)} / 1000$
- Dissolution:
 - Aseptically add the calculated volume of anhydrous DMSO to the vial containing the **ZD 7155** powder.
 - Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
 - If necessary, sonicate the vial for 5-10 minutes or gently warm to ensure the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particulates.
- Aliquoting and Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
 - Clearly label each aliquot with the compound name, concentration, and date of preparation.
- Storage Conditions:
 - For long-term storage (up to 6 months), store the DMSO stock solution at -80°C.[6]
 - For short-term storage (up to 1 month), the stock solution can be stored at -20°C.[6]

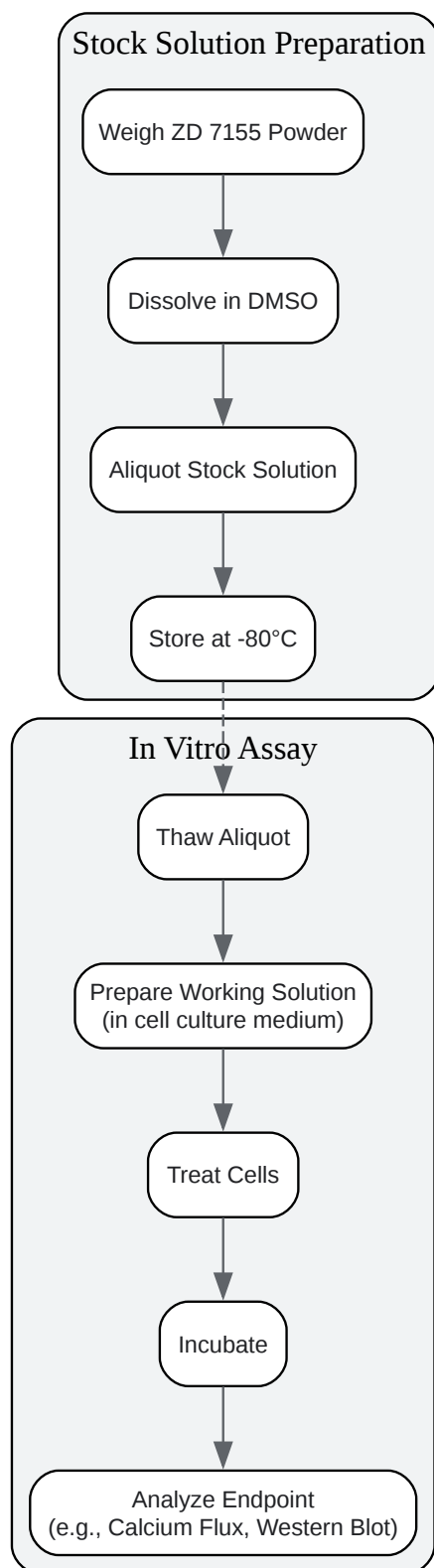
- The solid, undissolved **ZD 7155** should be stored desiccated at +4°C.[1][2]

Storage Summary:

Form	Storage Temperature	Duration
Solid Powder	+4°C (desiccated)	≥ 2 years
Stock Solution in Solvent	-20°C	1 month[6]
Stock Solution in Solvent	-80°C	6 months[6]

Experimental Workflow: Stock Solution Preparation to In Vitro Assay

The following diagram illustrates a typical workflow from preparing a **ZD 7155** stock solution to its use in a cell-based in vitro experiment.



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Caption: General workflow for preparing and using **ZD 7155** in in vitro experiments.

Example In Vitro Application: Calcium Flux Assay

This protocol provides an example of how to use **ZD 7155** as an antagonist in a calcium flux assay to determine its IC₅₀ value.

Objective: To determine the concentration of **ZD 7155** required to inhibit 50% of the angiotensin II-induced calcium response in cells expressing the AT1 receptor.

Materials:

- Cells expressing the AT1 receptor (e.g., COS-1 cells transiently expressing AT1R)
- **ZD 7155** stock solution (e.g., 10 mM in DMSO)
- Angiotensin II
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a no-wash calcium assay kit)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Multi-well plates (e.g., 96-well, black, clear-bottom)
- Fluorescent plate reader capable of kinetic reads

Protocol:

- Cell Seeding: Seed the AT1 receptor-expressing cells into the multi-well plates at an appropriate density and allow them to adhere overnight.
- Dye Loading: On the day of the assay, load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
- Preparation of **ZD 7155** Dilutions:
 - Prepare a serial dilution of the **ZD 7155** stock solution in the assay buffer to obtain a range of concentrations. It is important to perform a multi-step dilution to ensure the final DMSO concentration is low (typically <0.1%) and consistent across all wells.

- A typical concentration range to test for **ZD 7155** would span from picomolar to micromolar concentrations to capture the full dose-response curve.
- Antagonist Pre-incubation: Add the different concentrations of **ZD 7155** to the appropriate wells and incubate for a set period (e.g., 30-60 minutes) at 37°C. Include vehicle control wells (assay buffer with the same final DMSO concentration).
- Angiotensin II Stimulation: Prepare a solution of angiotensin II in the assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
- Measurement:
 - Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence.
 - After a short baseline reading, inject the angiotensin II solution into all wells simultaneously using the instrument's injection system.
 - Continue to record the fluorescence kinetically for several minutes to capture the peak calcium response.
- Data Analysis:
 - Determine the peak fluorescence response for each well.
 - Normalize the data to the response of the vehicle control wells.
 - Plot the normalized response against the logarithm of the **ZD 7155** concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The reported IC₅₀ for **ZD 7155** is typically in the low nanomolar range (e.g., 3-4 nM).^[7]

Note on Working Concentrations:

- In Vitro: For cell-based assays, working concentrations of **ZD 7155** often range from 1 nM to 1 µM. For example, a concentration of 100 nM has been used in studies with freshly isolated vascular smooth muscle cells.

- In Vivo: In animal studies, oral doses of around 3 mg/kg have been used in rats.[4]
Intravenous administration has been performed at doses around 1 μ mol/kg.[6] The optimal dose will depend on the animal model, route of administration, and experimental design.

Conclusion

ZD 7155 is a critical research tool for investigating the renin-angiotensin system and its role in various physiological and pathological processes. Proper preparation and storage of stock solutions are paramount to obtaining reliable and reproducible experimental results. The protocols and data presented in these application notes provide a comprehensive guide for the effective use of **ZD 7155** in a research setting.

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